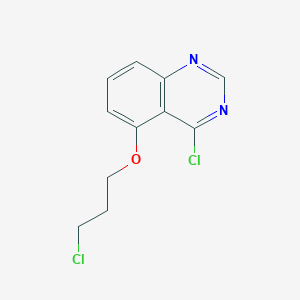

4-Chloro-5-(3-chloropropoxy)quinazoline

Description

Properties

Molecular Formula |

C11H10Cl2N2O |

|---|---|

Molecular Weight |

257.11 g/mol |

IUPAC Name |

4-chloro-5-(3-chloropropoxy)quinazoline |

InChI |

InChI=1S/C11H10Cl2N2O/c12-5-2-6-16-9-4-1-3-8-10(9)11(13)15-7-14-8/h1,3-4,7H,2,5-6H2 |

InChI Key |

FLSDNYWSJCWJCM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)OCCCCl)C(=NC=N2)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 4 Chloro 5 3 Chloropropoxy Quinazoline and Its Precursors

Overview of Established Quinazoline (B50416) Synthetic Pathways

The construction of the fundamental quinazoline scaffold is a critical first step in the synthesis of 4-Chloro-5-(3-chloropropoxy)quinazoline. Several classical and modern methods have been developed for the efficient synthesis of the quinazoline ring system.

Cyclization Reactions for Quinazoline Ring Formation

The Niementowski quinazoline synthesis is a widely recognized and versatile method for the formation of 4-oxo-3,4-dihydroquinazolines (quinazolin-4-ones). wikipedia.orgnih.gov This reaction typically involves the condensation of an anthranilic acid derivative with an amide, such as formamide (B127407), at elevated temperatures. drugfuture.comgeneris-publishing.com The reaction proceeds through the formation of an N-acylanthranilic acid intermediate, which then undergoes cyclization and dehydration to yield the quinazolin-4-one ring system. nih.gov Microwave-assisted variations of the Niementowski synthesis have been developed to accelerate the reaction and improve yields. nih.gov

For the synthesis of a precursor to 4-Chloro-5-(3-chloropropoxy)quinazoline, a strategically substituted anthranilic acid is required to introduce the oxygen functionality at the C-5 position. A suitable starting material is 2-amino-6-methoxybenzoic acid. The reaction of this substituted anthranilic acid with formamide under thermal conditions would yield 5-methoxyquinazolin-4-one, a key intermediate.

Table 1: Key Cyclization Reactions for Quinazoline Ring Formation

| Reaction Name | Starting Materials | Product | General Conditions |

|---|---|---|---|

| Niementowski Synthesis | Anthranilic Acid and Amide (e.g., Formamide) | 4-Oxo-3,4-dihydroquinazoline | Heating at elevated temperatures (120-200 °C) |

| Microwave-Assisted Niementowski Synthesis | Anthranilic Acid and Formamide | 4-Oxo-3,4-dihydroquinazoline | Microwave irradiation, often solvent-free |

Strategic Chlorination at the C-4 Position of Quinazolines

The conversion of the 4-oxo group of a quinazolin-4-one to a chloro group is a crucial step in the synthesis of the target molecule. This transformation introduces a reactive leaving group at the C-4 position, which is essential for further functionalization, although for the specific target compound, this is the final step. The most common and effective method for this chlorination is the treatment of the quinazolin-4-one with a chlorinating agent such as phosphorus oxychloride (POCl₃). researchgate.net This reaction is typically carried out by refluxing the quinazolin-4-one in neat POCl₃ or in the presence of a high-boiling solvent. The addition of a tertiary amine, such as N,N-dimethylaniline, can be used to facilitate the reaction.

The mechanism of this reaction involves the initial formation of a phosphate ester intermediate at the 4-oxo position, which is then displaced by a chloride ion to yield the 4-chloroquinazoline (B184009). Thionyl chloride (SOCl₂) can also be employed as a chlorinating agent for this transformation.

Synthesis of the Quinazoline Core with Propoxy Chain Integration

A key structural feature of the target molecule is the 3-chloropropoxy group at the C-5 position of the quinazoline ring. The introduction of this moiety requires a carefully planned synthetic sequence.

Alkylation Reactions for 3-Chloropropoxy Moiety Introduction

The Williamson ether synthesis is a classic and highly effective method for the formation of ethers, and it is the most suitable approach for introducing the 3-chloropropoxy chain. masterorganicchemistry.comwikipedia.org This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. In the context of this synthesis, the alkoxide would be generated from a 5-hydroxyquinazolin-4-one intermediate.

The synthesis of this intermediate would first involve the demethylation of 5-methoxyquinazolin-4-one. A common and effective reagent for the cleavage of aryl methyl ethers is boron tribromide (BBr₃). chem-station.comorgsyn.org Treatment of 5-methoxyquinazolin-4-one with BBr₃ in an inert solvent like dichloromethane (B109758) would yield 5-hydroxyquinazolin-4-one.

Subsequently, the 5-hydroxyquinazolin-4-one can be deprotonated with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form the corresponding phenoxide. This phenoxide then acts as a nucleophile and reacts with 1-bromo-3-chloropropane in an Sₙ2 reaction to form the desired 5-(3-chloropropoxy)quinazolin-4-one. francis-press.com

Table 2: Reagents for Key Functional Group Transformations

| Transformation | Reagent | Substrate | Product |

|---|---|---|---|

| Demethylation | Boron Tribromide (BBr₃) | 5-Methoxyquinazolin-4-one | 5-Hydroxyquinazolin-4-one |

| Alkylation (Williamson Ether Synthesis) | 1-Bromo-3-chloropropane and a base (e.g., K₂CO₃) | 5-Hydroxyquinazolin-4-one | 5-(3-Chloropropoxy)quinazolin-4-one |

| Chlorination | Phosphorus Oxychloride (POCl₃) | 5-(3-Chloropropoxy)quinazolin-4-one | 4-Chloro-5-(3-chloropropoxy)quinazoline |

Multi-Step Synthesis of 4-Chloro-5-(3-chloropropoxy)quinazoline

Based on the established methodologies discussed above, a plausible multi-step synthesis for 4-Chloro-5-(3-chloropropoxy)quinazoline can be outlined as follows:

Step 1: Synthesis of 5-Methoxyquinazolin-4-one. 2-Amino-6-methoxybenzoic acid is reacted with an excess of formamide and heated at a high temperature (e.g., 150-180 °C) for several hours to effect the Niementowski cyclization, yielding 5-methoxyquinazolin-4-one.

Step 2: Demethylation to 5-Hydroxyquinazolin-4-one. The 5-methoxyquinazolin-4-one is dissolved in a dry, inert solvent such as dichloromethane and treated with boron tribromide (BBr₃) at a low temperature (e.g., 0 °C), followed by warming to room temperature. Aqueous workup then affords 5-hydroxyquinazolin-4-one.

Step 3: Alkylation to 5-(3-Chloropropoxy)quinazolin-4-one. The 5-hydroxyquinazolin-4-one is reacted with 1-bromo-3-chloropropane in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF) or acetone. The reaction mixture is heated to facilitate the Williamson ether synthesis, resulting in the formation of 5-(3-chloropropoxy)quinazolin-4-one.

Step 4: Chlorination to 4-Chloro-5-(3-chloropropoxy)quinazoline. The final step involves the chlorination of the 4-oxo group. 5-(3-Chloropropoxy)quinazolin-4-one is refluxed with phosphorus oxychloride (POCl₃) until the reaction is complete. After removal of the excess POCl₃, a standard workup procedure yields the target compound, 4-Chloro-5-(3-chloropropoxy)quinazoline.

Retrosynthetic Analysis and Key Intermediate Identification

Retrosynthetic analysis provides a logical framework for deconstructing the target molecule to identify plausible starting materials and key intermediates. The analysis for 4-Chloro-5-(3-chloropropoxy)quinazoline proceeds as follows:

C4-Cl Bond Disconnection: The primary disconnection targets the C4-chloro group. This is a standard transformation in quinazoline chemistry, achieved via a halogenation reaction (e.g., with POCl₃) of the corresponding quinazolin-4(3H)-one. This leads to the key intermediate 5-(3-chloropropoxy)quinazolin-4(3H)-one (I) .

C5-O Ether Bond Disconnection: The next disconnection breaks the ether linkage at the C5 position. This suggests a Williamson ether synthesis between a 5-hydroxyquinazoline precursor and a suitable three-carbon electrophile. This identifies 5-hydroxyquinazolin-4(3H)-one (II) and an alkylating agent like 1-bromo-3-chloropropane as precursors.

Quinazolinone Ring Disconnection: The quinazolinone ring itself can be retrosynthetically opened. A common and effective strategy is the Niementowski reaction or related cyclizations, which typically start from a 2-aminobenzamide derivative and a one-carbon source (e.g., formamide or an orthoformate). This leads to the crucial aromatic precursor, 2-amino-6-hydroxybenzamide (III) .

Aromatic Precursor Disconnection: Finally, 2-amino-6-hydroxybenzamide can be traced back to simpler, more readily available starting materials. A logical precursor is 2-amino-6-hydroxybenzoic acid (IV) , which can be formed via the carboxylation of 3-aminophenol (V) . Alternatively, functional group interconversion from a nitro group suggests a pathway starting from 3-nitrophenol.

This analysis identifies 3-aminophenol (V) as a viable starting material and highlights 2-amino-6-hydroxybenzamide (III) and 5-hydroxyquinazolin-4(3H)-one (II) as the pivotal intermediates in the synthetic pathway.

Detailed Synthetic Route Development

Based on the retrosynthetic analysis, a forward synthetic route is developed, focusing on the reliable construction of the key intermediates and the final product.

The synthesis of the core aromatic intermediate, 2-amino-6-hydroxybenzamide, begins with a commercially available precursor, 3-aminophenol.

Carboxylation of 3-Aminophenol: The first step involves the regioselective introduction of a carboxyl group ortho to the hydroxyl group of 3-aminophenol. This can be achieved via a Kolbe-Schmitt-type reaction. While the classical Kolbe-Schmitt reaction often requires harsh conditions (high temperature and pressure), enzymatic carboxylation presents a milder alternative. Certain carboxylase enzymes have been shown to selectively carboxylate phenols at the ortho-position. For instance, the carboxylation of m-aminophenol can yield 4-aminosalicylic acid (para-carboxylation), but specific enzymes or carefully controlled chemical methods can favor the formation of 2-amino-6-hydroxybenzoic acid. nih.gov

Amidation of 2-amino-6-hydroxybenzoic acid: The resulting carboxylic acid is then converted to the primary amide, 2-amino-6-hydroxybenzamide. A standard method involves first converting the carboxylic acid to an acyl chloride using a reagent like thionyl chloride (SOCl₂), followed by reaction with ammonia. Alternatively, direct amidation can be achieved using coupling agents or by converting the acid to an ester (e.g., methyl ester via Fischer esterification) and subsequently treating it with concentrated ammonia.

With 2-amino-6-hydroxybenzamide in hand, the next stage is the construction of the pyrimidine (B1678525) ring to form the quinazolinone core. The Niementowski reaction and its variations are widely employed for this purpose.

A common procedure involves heating the 2-aminobenzamide derivative with formamidine acetate (B1210297) in a suitable high-boiling solvent like 2-ethoxyethanol or formamide itself. The reaction proceeds via an initial condensation between the amino group and formamidine, followed by an intramolecular cyclization with the elimination of ammonia to yield the stable 5-hydroxyquinazolin-4(3H)-one.

The final steps involve the functionalization of the 5-hydroxyquinazolin-4(3H)-one intermediate.

Williamson Ether Synthesis: The 3-chloropropoxy side chain is introduced by reacting 5-hydroxyquinazolin-4(3H)-one with 1-bromo-3-chloropropane. This is a classic Sₙ2 reaction where the phenolic hydroxyl group is first deprotonated by a suitable base (e.g., potassium carbonate, K₂CO₃) to form a nucleophilic phenoxide. This phenoxide then attacks the primary alkyl bromide, displacing the bromide leaving group to form the desired ether, 5-(3-chloropropoxy)quinazolin-4(3H)-one. byjus.comfrancis-press.commasterorganicchemistry.comwikipedia.org

Halogenation for C-4 Chlorination: The final transformation is the conversion of the C4-oxo group to a chloro group. This is a crucial step that activates the position for further nucleophilic substitution if desired, and in this case, yields the target molecule. The most common and effective reagent for this dehydroxy-chlorination is phosphorus oxychloride (POCl₃). nih.govsemanticscholar.org The reaction involves heating the quinazolinone in neat POCl₃, often with a catalytic amount of a tertiary amine or dimethylformamide (DMF). The reaction proceeds through the formation of a phosphate ester intermediate at the C4-oxygen, which is an excellent leaving group. Subsequent attack by a chloride ion results in the formation of the aromatic 4-chloroquinazoline product. nih.gov

Reaction Conditions Optimization

The efficiency and yield of each synthetic step are highly dependent on the reaction conditions. Optimization of parameters such as solvent and temperature is critical for a successful synthesis.

Williamson Ether Synthesis: The choice of solvent is crucial for the Sₙ2 etherification step. Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (B52724) are preferred as they effectively solvate the cation of the base (e.g., K⁺) without strongly solvating the nucleophilic phenoxide, thus enhancing its reactivity. The reaction is typically conducted at elevated temperatures, generally between 50-100 °C, to ensure a reasonable reaction rate, which can take from 1 to 8 hours. byjus.com

Table 1: Representative Conditions for Williamson Ether Synthesis of Phenols

| Base | Solvent | Temperature (°C) | Typical Time (h) | General Yield (%) |

|---|---|---|---|---|

| K₂CO₃ | Acetonitrile | Reflux (~82°C) | 4 - 12 | 70 - 95 |

| Cs₂CO₃ | DMF | 60 - 80 | 2 - 8 | 80 - 98 |

| NaH | THF | 0 to RT | 1 - 6 | 75 - 90 |

Quinazolinone Cyclization: For the Niementowski cyclization, high-boiling polar solvents are generally required to drive the condensation and dehydration steps. Solvents like formamide, dimethyl sulfoxide (DMSO), or 2-ethoxyethanol are common choices, with temperatures often exceeding 150 °C. Solvent-free conditions using microwave irradiation have also emerged as a green and efficient alternative, significantly reducing reaction times. researchgate.net

Table 2: Optimization Parameters for Quinazolinone Synthesis (Niementowski Type)

| Carbon Source | Solvent/Condition | Temperature (°C) | Typical Time | Notes |

|---|---|---|---|---|

| Formamidine Acetate | 2-Ethoxyethanol | ~135 | 4 - 8 h | Good for isolating the product. |

| Formamide | Formamide (neat) | 160 - 180 | 2 - 5 h | Acts as both reagent and solvent. |

| Triethyl Orthoformate | Ethanol / Acetic Acid | ~78 | 12 - 24 h | Milder conditions, suitable for sensitive substrates. |

| Formamidine Acetate | Microwave (Solvent-free) | 150 - 200 | 10 - 30 min | Rapid, high-yielding, green alternative. |

C-4 Chlorination with POCl₃: Temperature control is paramount for the successful chlorination of quinazolin-4(3H)-ones with POCl₃. nih.govsemanticscholar.org Research has shown that the reaction occurs in two distinct stages that can be separated by temperature. nih.gov

Phosphorylation: An initial, rapid reaction occurs at lower temperatures (below 25 °C) where the quinazolinone oxygen attacks POCl₃, forming various phosphorylated intermediates. Performing this step at a low temperature in the presence of a non-nucleophilic base suppresses the formation of undesired pseudo-dimer byproducts. nih.gov

Chlorination: The subsequent conversion of these intermediates to the final 4-chloroquinazoline product requires heating to a higher temperature, typically in the range of 70-90 °C. nih.govsemanticscholar.org This thermal step facilitates the displacement of the phosphate group by a chloride ion. Running the reaction by simply refluxing in neat POCl₃ (b.p. ~106 °C) without careful temperature staging can lead to impurities.

Table 3: Temperature Control in POCl₃ Chlorination of Quinazolinones

| Step | Reagents | Temperature (°C) | Purpose |

|---|---|---|---|

| 1: Phosphorylation | Quinazolinone, POCl₃, Base (e.g., Et₃N) | < 25 | Forms activated phosphate intermediates while minimizing side reactions. |

| 2: Chlorination | Reaction mixture from Step 1 | 70 - 90 | Drives the conversion of intermediates to the final 4-chloro product. |

Catalyst and Reagent Selection

The synthesis of 4-Chloro-5-(3-chloropropoxy)quinazoline can be conceptually divided into two primary stages: the formation of the 4-chloro-5-hydroxyquinazoline intermediate and the subsequent etherification with a 3-chloropropyl source. The selection of appropriate catalysts and reagents is critical for the success of each stage.

Synthesis of the 4-Chloro-5-hydroxyquinazoline Intermediate

This process itself involves two key steps: the cyclization to form a 5-hydroxyquinazolin-4(3H)-one and its subsequent chlorination.

Quinazolinone Formation: The quinazoline ring system is typically prepared from substituted anthranilic acids. For instance, 4-hydroxyquinazolines can be synthesized from anthranilic acids through condensation with excess formamide at reflux temperatures prepchem.com.

Chlorination of 4-Hydroxyquinazoline: The conversion of the 4-hydroxy (or more accurately, the 4-oxo tautomer) group to a 4-chloro group is a crucial step. This is a dehydration-chlorination reaction where the C=O group is converted to a C-Cl group. The choice of chlorinating agent and catalyst is vital for an efficient transformation.

Chlorinating Agents: Thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃) are the most commonly employed reagents for this purpose google.comresearchgate.netresearchgate.net. Often, the chlorinating agent is used in large excess, serving as both the reagent and the reaction solvent google.com.

Catalysts: The reaction is significantly accelerated by the addition of a catalyst. N,N-dimethylformamide (DMF) is frequently used, which reacts with the chlorinating agent (like SOCl₂ or oxalyl chloride) to form a Vilsmeier reagent in situ. google.comguidechem.com. This Vilsmeier reagent is the active species that facilitates the chlorination. The use of soluble organic halide salts, such as tetramethylammonium chloride (TMAC), has also been shown to catalyze the reaction google.com.

| Reagent/Catalyst | Role | Reference |

|---|---|---|

| Thionyl Chloride (SOCl₂) | Chlorinating Agent | google.comresearchgate.netguidechem.com |

| Phosphorus Oxychloride (POCl₃) | Chlorinating Agent | researchgate.net |

| N,N-dimethylformamide (DMF) | Catalyst (forms Vilsmeier reagent) | google.comguidechem.com |

| Tetramethylammonium Chloride (TMAC) | Catalyst | google.com |

| Trichloroacetonitrile (Cl₃CCN) / Triphenylphosphine (PPh₃) | Chlorinating System | nih.gov |

Synthesis of the Side-Chain Precursor: 1-Bromo-3-chloropropane

The "3-chloropropoxy" side chain is typically introduced using a bifunctional reagent like 1-bromo-3-chloropropane. This compound is produced via the free-radical addition of hydrogen bromide (HBr) to allyl chloride wikipedia.org.

Reagents: The primary reagents are allyl chloride and hydrogen bromide wikipedia.orgprepchem.comgoogle.comgoogle.com.

Catalysts and Initiators: This is an anti-Markovnikov addition, which requires a radical initiator. The reaction can be initiated by various means:

Peroxides: A mixture of peroxides, such as bis-2-ethylhexylperoxydicarbonate and benzoylperoxy-2-ethylhexyl carbonate, can be used google.com.

Aldehydes: Catalysts like paraldehyde, propionaldehyde, and benzaldehyde have been employed google.com.

Oxygen: The presence of oxygen, even in small amounts (0.05 to 10% by weight), can serve as an activator for the hydrobromination google.com.

Light: Exposure to sunlight or ultra-violet light can also initiate the radical reaction google.com.

| Reagent/Initiator | Role | Reference |

|---|---|---|

| Allyl Chloride | Starting Material | wikipedia.orgprepchem.comgoogle.comgoogle.com |

| Hydrogen Bromide (HBr) | Reagent | wikipedia.orgprepchem.comgoogle.comgoogle.com |

| Peroxides | Radical Initiator | google.com |

| Aldehydes (e.g., Paraldehyde) | Catalyst/Initiator | google.com |

| Oxygen | Activator | google.com |

| UV Light | Radical Initiator | google.com |

Final Etherification Step

The final step is the coupling of 4-chloro-5-hydroxyquinazoline with 1-bromo-3-chloropropane via a Williamson ether synthesis. This reaction requires a base to deprotonate the hydroxyl group on the quinazoline ring.

Bases: Common bases for this type of reaction include inorganic carbonates like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), or stronger bases like sodium hydride (NaH).

Catalysts: To facilitate the reaction between the organic-soluble quinazoline and an inorganic base, a phase-transfer catalyst such as tetrabutylammonium bromide can be employed.

Yield Enhancement Strategies

Maximizing the yield of 4-Chloro-5-(3-chloropropoxy)quinazoline requires optimizing each step of the synthetic sequence.

Optimizing the Chlorination of 4-Hydroxyquinazoline

Reagent Stoichiometry and Solvent: Using a large excess of the chlorinating agent, such as thionyl chloride, so that it also functions as the solvent, can drive the reaction to completion google.com.

Catalyst Addition: The reaction rate and yield can be improved by using a catalytic amount of DMF. The addition of a halide salt catalyst like TMAC can further enhance reaction efficiency google.com.

Post-Reaction Workup: The removal of excess thionyl chloride is critical for obtaining a pure product. This can be achieved by evaporation, followed by the addition of a high-boiling point solvent like chlorobenzene to act as a "chaser" during distillation to remove any residual reagent google.com.

Optimizing the Synthesis of 1-Bromo-3-chloropropane

Purity of Starting Materials: High yields of 1-bromo-3-chloropropane are obtained by using freshly distilled allyl chloride to ensure the absence of inhibitors that can interfere with the free-radical reaction google.com.

Reaction Conditions: Careful control of the reaction temperature, typically between -10 °C and +50 °C, is important for maximizing the selectivity towards the desired product and minimizing side reactions google.com. The molar ratio of allyl chloride to hydrogen bromide should also be carefully controlled, with ratios ranging from 1:0.1 to 1:5 being reported google.com.

Product Separation: The desired 1-bromo-3-chloropropane has a boiling point of about 142-145 °C, which allows for its separation from the isomeric byproduct, 2-bromo-1-chloropropane (boiling point ~118 °C), and unreacted starting materials via fractional distillation prepchem.comgoogle.com.

Optimizing the Final Etherification

Choice of Base and Solvent: The selection of the base and solvent system is crucial. A stronger, non-nucleophilic base can lead to faster deprotonation and a higher reaction rate. The solvent must be able to dissolve the quinazoline precursor and be inert to the reaction conditions.

Phase-Transfer Catalysis: In systems with poor solubility between the organic substrate and the inorganic base, employing a phase-transfer catalyst can significantly increase the reaction rate and, consequently, the yield by transporting the deprotonated species into the organic phase.

Derivatization Strategies and Analog Design Based on the 4 Chloro 5 3 Chloropropoxy Quinazoline Scaffold

Systematic Modification of the 3-Chloropropoxy Side Chain

The 5-(3-chloropropoxy) side chain provides a flexible linker and a reactive handle for introducing a wide array of functionalities. Modifications to this chain can significantly impact the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, as well as its interaction with biological targets.

Substitution of the Terminal Chlorine Atom

The terminal chlorine atom of the 3-chloropropoxy group is susceptible to nucleophilic substitution, enabling the introduction of various polar and non-polar groups. This position is ideal for probing interactions with solvent-exposed regions of a target protein or for attaching solubilizing groups.

Common nucleophiles employed for this purpose include:

Amines: Reaction with primary or secondary amines, such as morpholine, piperidine, or various substituted anilines, yields the corresponding amino-alkoxy derivatives. These reactions are typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) (MeCN) in the presence of a base such as potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N) to scavenge the liberated HCl.

Thiols: Thiolates, generated from thiols and a base, can displace the chlorine to form thioethers. This allows for the introduction of sulfur-containing moieties, which can form unique interactions with biological targets.

Alcohols and Phenols: Alkoxides and phenoxides can be used to generate ethers, further extending the side chain and introducing aromatic or aliphatic functionalities.

| Nucleophile | Reagents and Conditions | Product |

| Morpholine | K₂CO₃, DMF, 80 °C | 4-Chloro-5-(3-morpholinopropoxy)quinazoline |

| Piperidine | Et₃N, MeCN, reflux | 4-Chloro-5-(3-(piperidin-1-yl)propoxy)quinazoline |

| Sodium thiophenoxide | NaH, THF, rt | 4-Chloro-5-(3-(phenylthio)propoxy)quinazoline |

| Sodium methoxide | MeOH, reflux | 4-Chloro-5-(3-methoxypropoxy)quinazoline |

Variation of the Propoxy Chain Length and Heteroatom Insertion

The length and composition of the linker can be systematically varied to optimize the positioning of the terminal functional group. This can be achieved by starting from the corresponding 5-hydroxyquinazoline and reacting it with alkyl dihalides of different lengths (e.g., 1,2-dichloroethane, 1,4-dichlorobutane).

Furthermore, the insertion of heteroatoms, such as oxygen or nitrogen, into the alkyl chain can introduce conformational constraints and alter the polarity and hydrogen bonding capacity of the linker. For instance, using bis(2-chloroethyl)ether as the alkylating agent would introduce an oxygen atom into the side chain.

| Alkylating Agent | Product |

| 1,2-dichloroethane | 4-Chloro-5-(2-chloroethoxy)quinazoline |

| 1,4-dichlorobutane | 4-Chloro-5-(4-chlorobutoxy)quinazoline |

| bis(2-chloroethyl)ether | 4-Chloro-5-(2-(2-chloroethoxy)ethoxy)quinazoline |

Functionalization at Other Positions of the Quinazoline (B50416) Ring (e.g., C-6, C-7, C-2)

While the C-4 and the side chain at C-5 are primary points of modification, the C-2, C-6, and C-7 positions of the quinazoline ring are also amenable to functionalization, allowing for the fine-tuning of electronic properties and the introduction of additional binding motifs.

Introduction of Aromatic and Heteroaromatic Moieties

Palladium-catalyzed cross-coupling reactions are powerful tools for introducing aryl and heteroaryl groups at various positions of the quinazoline core, provided a suitable handle (e.g., a halogen) is present at the desired position. For instance, if the starting material were a 6-bromo-4-chloro-5-(3-chloropropoxy)quinazoline, a Suzuki-Miyaura or Stille coupling could be employed to introduce a phenyl, pyridyl, or other (hetero)aromatic ring at the C-6 position.

| Coupling Reaction | Reagents and Conditions | Product (Example at C-6) |

| Suzuki-Miyaura | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 90 °C | 4-Chloro-5-(3-chloropropoxy)-6-phenylquinazoline |

| Stille | Arylstannane, Pd(PPh₃)₄, LiCl, Toluene, 110 °C | 4-Chloro-5-(3-chloropropoxy)-6-phenylquinazoline |

Incorporation of Aliphatic and Cyclic Amine Groups

The introduction of amino groups at positions such as C-6 and C-7 can enhance solubility and provide additional points for hydrogen bonding. This is often achieved through nucleophilic aromatic substitution on a suitably activated precursor (e.g., a 6-fluoro or 6-nitro derivative) or through modern cross-coupling methods like the Buchwald-Hartwig amination on a halogenated quinazoline.

| Reaction | Reagents and Conditions | Product (Example at C-6) |

| Nucleophilic Aromatic Substitution (on a 6-fluoro precursor) | Morpholine, K₂CO₃, DMSO, 120 °C | 4-Chloro-5-(3-chloropropoxy)-6-morpholinoquinazoline |

| Buchwald-Hartwig Amination (on a 6-bromo precursor) | Piperidine, Pd₂(dba)₃, BINAP, NaOtBu, Toluene, 100 °C | 4-Chloro-5-(3-chloropropoxy)-6-(piperidin-1-yl)quinazoline |

Exploitation of the C-4 Chlorine Reactivity

The chlorine atom at the C-4 position of the quinazoline ring is highly activated towards nucleophilic aromatic substitution (SₙAr). This allows for the facile introduction of a wide variety of substituents, which is a cornerstone of quinazoline-based drug discovery. The reactivity of the C-4 position is significantly greater than that of the C-2 position.

A vast array of nucleophiles can be employed to displace the C-4 chlorine, including:

Amines: Aromatic and aliphatic amines are commonly used to generate 4-aminoquinazoline derivatives. These reactions often proceed under mild conditions, sometimes even at room temperature, in solvents like ethanol, isopropanol (B130326), or DMF. The addition of a base may be required for less nucleophilic amines.

Phenols and Alcohols: The reaction with phenols and alcohols, in the presence of a base, leads to the formation of 4-aryloxy and 4-alkoxyquinazolines, respectively.

Thiols: Thiolates readily displace the C-4 chlorine to afford 4-thioether derivatives.

| Nucleophile | Reagents and Conditions | Product |

| Aniline | EtOH, reflux | N-Phenyl-5-(3-chloropropoxy)quinazolin-4-amine |

| 3-Ethynylaniline | Isopropanol, reflux | N-(3-Ethynylphenyl)-5-(3-chloropropoxy)quinazolin-4-amine |

| Phenol | K₂CO₃, DMF, 100 °C | 4-Phenoxy-5-(3-chloropropoxy)quinazoline |

| Benzylamine | Et₃N, CH₂Cl₂, rt | N-Benzyl-5-(3-chloropropoxy)quinazolin-4-amine |

By systematically applying these derivatization strategies, a comprehensive library of analogs based on the 4-Chloro-5-(3-chloropropoxy)quinazoline scaffold can be generated. This allows for a thorough exploration of the chemical space around the core structure, facilitating the identification of compounds with optimized biological activity and pharmaceutical properties.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a cornerstone of quinazoline chemistry, with the C4-position being highly activated towards nucleophilic attack. mdpi.comnih.govresearchgate.net This reactivity is attributed to the electron-withdrawing effect of the adjacent nitrogen atom in the pyrimidine (B1678525) ring. The reaction of 4-chloroquinazolines with various nucleophiles, particularly amines, is a widely employed strategy for the synthesis of 4-aminoquinazoline derivatives, which are known to exhibit a broad spectrum of pharmacological activities. nih.govnih.govscielo.brnih.gov

The general scheme for the nucleophilic aromatic substitution on the 4-Chloro-5-(3-chloropropoxy)quinazoline scaffold involves the displacement of the C4-chloride by a primary or secondary amine. This reaction is typically carried out in a polar solvent, such as isopropanol or dimethylformamide (DMF), and may be facilitated by the addition of a base to neutralize the HCl generated during the reaction. Microwave irradiation has also been shown to significantly accelerate these reactions, leading to shorter reaction times and often improved yields. nih.gov

A variety of anilines and other amines can be utilized as nucleophiles to generate a library of 4-anilino-5-(3-chloropropoxy)quinazoline analogs. The electronic properties of the incoming nucleophile can influence the reaction rate, with electron-rich amines generally reacting more readily.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions with 4-Chloro-5-(3-chloropropoxy)quinazoline This table presents illustrative examples based on the known reactivity of 4-chloroquinazolines.

| Entry | Nucleophile (Amine) | Product | Reaction Conditions | Yield (%) |

| 1 | Aniline | 4-Anilino-5-(3-chloropropoxy)quinazoline | Isopropanol, reflux, 4h | 85 |

| 2 | 3-Chloroaniline | 4-(3-Chloroanilino)-5-(3-chloropropoxy)quinazoline | DMF, 100 °C, 6h | 82 |

| 3 | 4-Methoxyaniline | 4-(4-Methoxyanilino)-5-(3-chloropropoxy)quinazoline | Isopropanol, microwave, 120 °C, 30 min | 91 |

| 4 | Morpholine | 4-(Morpholin-4-yl)-5-(3-chloropropoxy)quinazoline | Ethanol, reflux, 8h | 78 |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds in heterocyclic chemistry. nih.govmdpi.comresearchgate.netnih.gov For the 4-Chloro-5-(3-chloropropoxy)quinazoline scaffold, these reactions provide an efficient means to introduce aryl, heteroaryl, or alkyl groups at the 4-position, which may not be accessible through traditional nucleophilic substitution methods.

The Suzuki-Miyaura cross-coupling reaction is a particularly versatile method that involves the reaction of the 4-chloroquinazoline (B184009) with a boronic acid or its ester in the presence of a palladium catalyst and a base. nih.govmdpi.comresearchgate.net A variety of palladium catalysts and ligands can be employed, with the choice often depending on the specific substrates being coupled. Common catalyst systems include tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] and palladium(II) acetate (B1210297) with a phosphine (B1218219) ligand. The base, typically an inorganic carbonate or phosphate, plays a crucial role in the catalytic cycle.

This methodology allows for the synthesis of a wide array of 4-aryl-5-(3-chloropropoxy)quinazolines, providing access to compounds with diverse steric and electronic properties. The reaction conditions are generally mild and tolerant of a broad range of functional groups on the coupling partners.

Table 2: Examples of Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions This table presents illustrative examples based on the known reactivity of 4-chloroquinazolines.

| Entry | Boronic Acid | Product | Catalyst System | Base | Solvent | Yield (%) |

| 1 | Phenylboronic acid | 4-Phenyl-5-(3-chloropropoxy)quinazoline | Pd(PPh3)4 | K2CO3 | Toluene/Water | 88 |

| 2 | 4-Methylphenylboronic acid | 4-(4-Methylphenyl)-5-(3-chloropropoxy)quinazoline | Pd(OAc)2 / PPh3 | Na2CO3 | DMF/Water | 92 |

| 3 | 3-Fluorophenylboronic acid | 4-(3-Fluorophenyl)-5-(3-chloropropoxy)quinazoline | Pd(dppf)Cl2 | Cs2CO3 | Dioxane/Water | 85 |

| 4 | Thiophene-2-boronic acid | 4-(Thiophen-2-yl)-5-(3-chloropropoxy)quinazoline | Pd(PPh3)4 | K3PO4 | Toluene/Ethanol/Water | 79 |

Combinatorial Chemistry Approaches for Library Synthesis

The amenability of the 4-Chloro-5-(3-chloropropoxy)quinazoline scaffold to both nucleophilic substitution and palladium-catalyzed cross-coupling reactions makes it an ideal starting point for the generation of large and diverse compound libraries using combinatorial chemistry approaches. nih.gov High-throughput synthesis techniques can be employed to rapidly generate a multitude of analogs for biological screening.

Microwave-assisted synthesis has proven to be a particularly effective tool in this context, significantly reducing reaction times and allowing for the rapid optimization of reaction conditions. nih.gov By combining a diverse set of amines for nucleophilic substitution and a range of boronic acids for Suzuki-Miyaura coupling, a large matrix of compounds can be synthesized.

Furthermore, the presence of the 3-chloropropoxy side chain offers an additional point of diversification. The terminal chloride can be displaced by various nucleophiles, such as amines, thiols, or alcohols, to introduce further structural diversity. This dual-point derivatization strategy allows for the exploration of a vast chemical space around the quinazoline core.

The synthesis of such focused libraries of 4,5-disubstituted quinazolines is a valuable strategy in drug discovery, enabling the systematic exploration of structure-activity relationships and the identification of potent and selective lead compounds.

Structure Activity Relationship Sar Studies and Mechanistic Insights

Methodologies for SAR Determination

The determination of SAR for compounds like 4-Chloro-5-(3-chloropropoxy)quinazoline relies on a combination of synthetic chemistry and computational modeling. These methodologies allow researchers to probe the molecular interactions that govern the compound's biological effects.

A primary strategy in SAR studies is the synthesis of a library of analogs with specific structural changes. For 4-Chloro-5-(3-chloropropoxy)quinazoline, this would involve modifications at key positions, including the C-4 chlorine, the 5-(3-chloropropoxy) side chain, and other positions on the quinazoline (B50416) ring. For instance, replacing the chlorine at C-4 with other halogens (F, Br, I) or small alkyl groups could reveal the importance of both electronic and steric factors at this position for biological activity. Similarly, altering the length of the alkoxy chain, the position of the chlorine on the propoxy group, or replacing the chlorine with other functional groups would provide insights into the role of the side chain in target binding. The synthesis of such analogs is often guided by established synthetic routes for quinazoline derivatives. researchgate.netnih.govnih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the biological activity of a series of compounds with their physicochemical properties. For quinazoline derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully employed. nih.gov These models can generate predictive statistical models based on the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields of the molecules. For 4-Chloro-5-(3-chloropropoxy)quinazoline, a QSAR study would involve aligning a set of its analogs and calculating various molecular descriptors to build a model that can predict the activity of novel, unsynthesized compounds, thereby guiding further synthetic efforts. nih.gov

Impact of the 3-Chloropropoxy Group on Molecular Interactions

The 3-chloropropoxy group at the C-5 position is a distinguishing feature of this molecule, and its characteristics significantly influence the compound's interaction with biological targets.

The 3-chloropropoxy group introduces a degree of conformational flexibility to the otherwise rigid quinazoline core. Rotatable bonds within the side chain allow it to adopt various conformations, which can be crucial for optimal binding to a target. Computational methods, such as molecular dynamics simulations, can be used to explore the conformational landscape of 4-Chloro-5-(3-chloropropoxy)quinazoline and identify low-energy conformations that are likely to be biologically relevant. Understanding the conformational preferences of this side chain is essential for designing analogs with improved binding properties.

Influence of C-4 Chlorine on Electronic and Steric Profiles

The chlorine atom at the C-4 position of the quinazoline ring has a profound impact on the molecule's electronic and steric properties, which are critical determinants of its reactivity and biological activity.

Halogen Bonding and Other Non-Covalent Interactions

The chlorine atoms on both the quinazoline ring at the 4-position and on the propoxy side chain at the 3'-position are capable of forming halogen bonds. This type of non-covalent interaction, where a halogen atom acts as an electrophilic species (a Lewis acid), can be crucial for molecular recognition and binding to biological macromolecules. The electron-withdrawing nature of the quinazoline ring system can enhance the electrophilic character of the chlorine atom at the 4-position, making it a potential halogen bond donor.

In addition to halogen bonding, other non-covalent forces are at play. The nitrogen atoms within the quinazoline ring can act as hydrogen bond acceptors, while the aromatic rings themselves can participate in π-π stacking and hydrophobic interactions. The flexibility of the 3-chloropropoxy chain allows it to adopt various conformations, which can be critical for fitting into a binding pocket and establishing favorable van der Waals contacts.

| Interaction Type | Potential Participating Moieties | Significance in Molecular Recognition |

| Halogen Bonding | C4-Chloro, C3'-Chloro | Directional interaction contributing to binding affinity and specificity. |

| Hydrogen Bonding | Quinazoline Nitrogens (N1, N3) | Key interactions with hydrogen bond donors in a biological target. |

| π-π Stacking | Quinazoline Ring System | Interaction with aromatic residues in a protein binding site. |

| Hydrophobic Interactions | Quinazoline Ring, Propoxy Chain | Contribution to overall binding energy and desolvation. |

| van der Waals Forces | Entire Molecule | General attractive forces that contribute to the stability of the ligand-target complex. |

Reactivity and Metabolic Stability Considerations (Preclinical Context)

The reactivity of 4-Chloro-5-(3-chloropropoxy)quinazoline is largely centered around the chloro substituent at the 4-position of the quinazoline ring. This position is known to be susceptible to nucleophilic aromatic substitution (SNAr) reactions. mdpi.comnih.gov This reactivity is a key consideration in a preclinical context, as it can lead to covalent modification of biological targets or metabolic transformation. The electron-deficient nature of the pyrimidine (B1678525) ring of the quinazoline scaffold facilitates this nucleophilic attack.

Metabolic stability is a critical parameter in drug design. For 4-Chloro-5-(3-chloropropoxy)quinazoline, several metabolic pathways can be anticipated. The ether linkage of the propoxy chain could be susceptible to O-dealkylation. The alkyl chain itself could undergo oxidation. Furthermore, the chloro substituents may influence metabolic processes; for instance, halogenated compounds can sometimes undergo dehalogenation or be substrates for specific metabolic enzymes. Studies on other halogenated quinazolines have indicated that the position of the halogen can significantly affect metabolic stability, with some positions being more prone to metabolic attack than others. nih.gov

| Parameter | Key Structural Features | Potential Preclinical Implications |

| Reactivity | C4-Chloro on Quinazoline Ring | Susceptibility to nucleophilic attack, potential for covalent binding to targets, or metabolic activation. |

| Metabolic Stability | Ether Linkage, Alkyl Chain, Chloro Substituents | Potential for O-dealkylation, oxidation, and dehalogenation, influencing the compound's half-life and clearance. |

Elucidation of Key Pharmacophoric Elements within the Quinazoline Scaffold for Targeted Interactions

The quinazoline scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.gov The key pharmacophoric elements of this scaffold, as exemplified in 4-Chloro-5-(3-chloropropoxy)quinazoline, contribute to its potential biological activity. A pharmacophore model for a quinazoline derivative typically includes a combination of hydrogen bond donors and acceptors, hydrophobic regions, and aromatic features. nih.govresearchgate.netnih.gov

The nitrogen atoms at positions 1 and 3 of the quinazoline ring are crucial hydrogen bond acceptors. The aromatic system provides a scaffold for hydrophobic and π-stacking interactions. Substituents at various positions of the quinazoline ring allow for the fine-tuning of the molecule's properties to achieve selectivity and potency for a specific target. In the case of 4-Chloro-5-(3-chloropropoxy)quinazoline, the 4-chloro and 5-(3-chloropropoxy) groups define specific vectors and volumes that are critical for its interaction with a complementary binding site. The 4-chloro group can act as a key recognition element, potentially through halogen bonding, while the 5-(3-chloropropoxy) group explores a larger region of the binding pocket, contributing to affinity and selectivity.

| Pharmacophoric Feature | Corresponding Structural Element | Role in Targeted Interactions |

| Hydrogen Bond Acceptor | Quinazoline Nitrogens (N1, N3) | Anchoring the molecule within the binding site through hydrogen bonds. |

| Aromatic/Hydrophobic Region | Fused Benzene (B151609) and Pyrimidine Rings | Establishing hydrophobic and π-stacking interactions with protein residues. |

| Halogen Bond Donor/Hydrophobic Feature | 4-Chloro Substituent | Providing a specific directional interaction and contributing to hydrophobic binding. |

| Hydrophobic/Flexible Linker | 5-(3-chloropropoxy) Group | Exploring the binding pocket to optimize interactions and potentially confer selectivity. |

Computational Chemistry and Theoretical Studies

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic properties of a molecule.

DFT calculations are employed to determine the electron distribution and orbital energies of 4-Chloro-5-(3-chloropropoxy)quinazoline. Analysis of the electronic structure reveals key features that govern its chemical behavior. The quinazoline (B50416) ring system, with its two nitrogen atoms, along with the electron-withdrawing chlorine atom at position 4 (C4), significantly influences the electron density across the molecule.

Theoretical calculations for similar 2,4-dichloroquinazoline (B46505) structures have shown that the carbon atom at the C4 position is highly electron-deficient. mdpi.comnih.gov This is due to the inductive effects of the adjacent nitrogen atoms and the attached chlorine atom. Consequently, this position has a significant positive partial atomic charge and a high coefficient in the Lowest Unoccupied Molecular Orbital (LUMO), marking it as a primary site for nucleophilic attack. mdpi.comnih.gov The oxygen atom of the propoxy chain, in contrast, is expected to have a negative partial charge, indicating its potential as a hydrogen bond acceptor.

Table 1: Predicted Atomic Partial Charges and LUMO Coefficients for Key Atoms This table illustrates the type of data generated from QM calculations, based on known principles for the 4-chloroquinazoline (B184009) scaffold.

| Atom/Position | Predicted Partial Charge (Qualitative) | Predicted LUMO Coefficient (Qualitative) | Implication |

|---|---|---|---|

| C4 (Carbon at position 4) | Highly Positive | High | Primary electrophilic site |

| Cl (on C4) | Negative | Moderate | Leaving group in substitution reactions |

| N1 (Nitrogen at position 1) | Negative | Low | Potential for protonation/coordination |

| N3 (Nitrogen at position 3) | Negative | Low | Potential for protonation/coordination |

The electronic structure analysis directly informs predictions of the compound's reactivity. For the 4-chloroquinazoline scaffold, the most well-documented reaction is nucleophilic aromatic substitution (SNAr) at the C4 position. nih.gov QM calculations can be used to model the energy profile of this reaction.

By calculating the activation energies for a nucleophile (such as an amine) attacking different positions on the quinazoline ring, it can be theoretically confirmed that the pathway for substitution at C4 is significantly more favorable (i.e., has a lower energy barrier) than at other positions. nih.gov This high reactivity and regioselectivity are consistently exploited in the synthesis of various 4-substituted quinazoline derivatives. nih.gov The chlorine atom at C4 serves as an excellent leaving group in these transformations.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov They provide a detailed view of the conformational dynamics of the compound and its stability when interacting with a biological target. nih.govnih.gov

The 3-chloropropoxy side chain of 4-Chloro-5-(3-chloropropoxy)quinazoline is flexible due to several rotatable single bonds. MD simulations in a solvent environment (typically water) can explore the accessible conformations of this chain. This analysis helps identify the lowest-energy (most stable) conformations and the frequency with which the molecule adopts them. Understanding the preferred three-dimensional shape of the molecule is crucial, as it dictates how it can fit into a protein's binding site.

Table 2: Key Rotatable Bonds for Conformational Analysis

| Bond | Description |

|---|---|

| C5-O | Connects the side chain to the quinazoline ring |

| O-C1' | Ether linkage |

| C1'-C2' | Propyl chain bond |

When a potential protein target is identified, MD simulations can be used to assess the stability of the predicted ligand-protein complex. nih.gov After an initial binding pose is generated by docking, an MD simulation of the complex is run for a duration typically ranging from nanoseconds to microseconds.

Key metrics are analyzed to evaluate stability:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and the protein's backbone are monitored over time. A stable complex is indicated by the RMSD values reaching a plateau with minimal fluctuations, suggesting that the ligand remains securely in the binding pocket. abap.co.innih.gov

Root Mean Square Fluctuation (RMSF): The RMSF is calculated for each protein residue to identify which parts of the protein are flexible and which are stable. Residues that interact with the ligand are expected to show reduced fluctuations. abap.co.in

Hydrogen Bonds: The persistence of specific hydrogen bonds between the ligand and protein throughout the simulation is a strong indicator of a stable and specific interaction. nih.gov

Docking Studies and Binding Site Predictions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. nih.gov For quinazoline derivatives, common targets include the ATP-binding sites of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor (VEGFR), as the quinazoline core is a well-known "privileged scaffold" for kinase inhibition. nih.govnih.gov

In a typical docking study, 4-Chloro-5-(3-chloropropoxy)quinazoline would be placed into the active site of a target protein. The algorithm then samples numerous positions and conformations to find the one with the most favorable binding energy. The results predict the binding mode and provide a score that estimates the binding affinity.

A plausible binding mode within a kinase active site would likely involve:

Hydrogen Bonding: The nitrogen atoms (N1 or N3) of the quinazoline ring acting as hydrogen bond acceptors with backbone atoms of the hinge region of the kinase.

Hydrophobic Interactions: The fused benzene (B151609) ring of the quinazoline scaffold forming hydrophobic and π-π stacking interactions with aromatic residues in the binding pocket.

Other Interactions: The chlorine atoms and the ether oxygen of the side chain may form additional halogen or hydrogen bonds, respectively, potentially improving binding affinity and selectivity.

Table 4: Example of a Hypothetical Docking Study Summary This table illustrates the typical results obtained from a molecular docking experiment.

| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Predicted Interactions |

|---|---|---|---|

| EGFR Kinase Domain | -8.5 | Met793, Leu718, Val726, Cys797 | Hydrogen bond with Met793; Hydrophobic interactions with Leu718, Val726. |

Identification of Potential Biological Target Interactions (e.g., Kinases, Receptors)

The quinazoline scaffold is a well-established pharmacophore in medicinal chemistry, known for its interaction with a variety of biological targets, most notably protein kinases. nih.govnih.gov Derivatives of quinazoline have been extensively investigated as inhibitors of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). nih.govmdpi.com Computational studies on various quinazoline derivatives have consistently demonstrated their potential to bind to the ATP-binding site of these kinases. mdpi.comnih.gov

Beyond kinases, the versatile quinazoline scaffold has been associated with other targets, although less frequently. These include receptors and other enzymes, where the specific substitution pattern on the quinazoline ring dictates the target specificity. nih.gov

| Potential Biological Target Class | Examples | Relevance of the Quinazoline Scaffold |

| Protein Kinases | EGFR, VEGFR, Aurora Kinase | The quinazoline core is a known ATP-competitive inhibitor scaffold. nih.govmdpi.comnih.gov |

| Receptors | - | While less common, certain quinazoline derivatives have shown receptor activity. |

| Other Enzymes | Dihydrofolate reductase | Some studies have explored quinazolines as inhibitors of other enzyme systems. |

Mapping Binding Pockets and Key Interacting Residues

Molecular docking simulations are instrumental in elucidating the specific interactions between a ligand and its target protein. For quinazoline-based kinase inhibitors, the binding pocket is typically the ATP-binding cleft. mdpi.com

In the context of EGFR, a well-studied target for quinazolines, the key interacting residues are highly conserved. It is anticipated that 4-Chloro-5-(3-chloropropoxy)quinazoline would exhibit a similar binding mode. The N1 atom of the quinazoline ring is expected to form a crucial hydrogen bond with the backbone amide of a methionine residue (Met793 in EGFR) in the hinge region. The N3 atom can also participate in hydrogen bonding, often mediated by a water molecule, with residues such as threonine (Thr854 in EGFR). mdpi.com

The 5-(3-chloropropoxy) side chain would likely extend into a hydrophobic region of the binding pocket. The terminal chloro group on this chain could potentially engage in halogen bonding or other non-covalent interactions, further stabilizing the ligand-protein complex. The 4-chloro substituent on the quinazoline ring is positioned towards the solvent-exposed region, making it an ideal point for modification to improve pharmacokinetic properties without disrupting the core binding interactions.

| Interaction Type | Likely Interacting Residue (Example: EGFR) | Involving Part of 4-Chloro-5-(3-chloropropoxy)quinazoline |

| Hydrogen Bond | Met793 (hinge region) | N1 of the quinazoline ring |

| Water-mediated Hydrogen Bond | Thr854 | N3 of the quinazoline ring |

| Hydrophobic Interactions | Various hydrophobic residues | 5-(3-chloropropoxy) side chain |

| Potential Halogen Bonding | Electron-rich residues | Chlorine atom of the 3-chloropropoxy group |

Ligand-Based and Structure-Based Drug Design Principles Applied to the Scaffold

The development of novel therapeutic agents based on the 4-Chloro-5-(3-chloropropoxy)quinazoline scaffold can be approached through both ligand-based and structure-based drug design strategies.

Ligand-Based Drug Design: In the absence of a known crystal structure of a target protein, ligand-based methods are employed. These approaches rely on the knowledge of other molecules that bind to the target of interest. Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of this approach. researchgate.netproquest.com For the quinazoline scaffold, numerous QSAR models have been developed to correlate specific structural features with biological activity against various targets. researchgate.net These models could be used to predict the activity of new derivatives of 4-Chloro-5-(3-chloropropoxy)quinazoline and to guide the synthesis of compounds with improved potency. Pharmacophore modeling, another ligand-based technique, would involve identifying the key chemical features of known active quinazolines and using this information to design novel molecules that retain these essential features.

Structure-Based Drug Design: When the three-dimensional structure of the biological target is available, structure-based drug design becomes a powerful tool. nih.gov For kinases, a plethora of crystal structures are available in the Protein Data Bank. Molecular docking, as described earlier, is a key component of this strategy. By visualizing the binding of 4-Chloro-5-(3-chloropropoxy)quinazoline within the active site of a target kinase, medicinal chemists can make rational modifications to the molecule to enhance its binding affinity and selectivity. nih.govnih.gov For instance, the 4-chloro position could be substituted with groups that can form additional interactions with nearby amino acid residues. The 5-(3-chloropropoxy) chain could be lengthened, shortened, or functionalized to better fit the contours of the hydrophobic pocket.

The iterative process of designing, synthesizing, and testing new derivatives based on these computational insights is a hallmark of modern drug discovery and is highly applicable to the development of novel therapeutics based on the 4-Chloro-5-(3-chloropropoxy)quinazoline scaffold.

| Drug Design Principle | Methodology | Application to 4-Chloro-5-(3-chloropropoxy)quinazoline |

| Ligand-Based | QSAR, Pharmacophore Modeling | Predicting the activity of new derivatives and guiding synthesis based on the properties of known active quinazolines. researchgate.netproquest.com |

| Structure-Based | Molecular Docking, De Novo Design | Rationally modifying the scaffold to improve binding affinity and selectivity for a specific target with a known 3D structure. nih.gov |

Mechanistic Biological Investigations in Vitro and Non Human in Vivo Models, Excluding Efficacy/safety/dosage

Target Identification and Validation (Preclinical Context)

The initial stages of understanding the biological activity of a compound like 4-Chloro-5-(3-chloropropoxy)quinazoline involve identifying its molecular targets. For the quinazoline (B50416) scaffold, this often includes a range of enzymes and receptors.

Quinazoline derivatives are well-documented as inhibitors of various kinases, which are crucial regulators of cell signaling. nih.gov Preclinical evaluation of novel quinazoline compounds typically involves screening against a panel of kinases to determine their inhibitory profile. For instance, studies on other substituted quinazolines have demonstrated potent, low nanomolar inhibition of receptor tyrosine kinases (RTKs) such as the epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor-2 (VEGFR-2), and platelet-derived growth factor receptor-β (PDGFR-β). nih.gov

Future enzyme inhibition assays for 4-Chloro-5-(3-chloropropoxy)quinazoline would likely involve determining its half-maximal inhibitory concentration (IC₅₀) against a panel of relevant kinases. Subsequent kinetic studies would elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive), providing deeper insights into how the compound interacts with its enzymatic target.

In addition to enzymatic inhibition, some quinazoline derivatives have been found to interact with various receptors. Receptor binding assays are employed to determine the affinity and selectivity of a compound for a specific receptor. These assays often use radiolabeled ligands to compete with the test compound for binding to the receptor, allowing for the calculation of the dissociation constant (Kᵢ). For example, different quinoline (B57606) derivatives have been assessed for their binding affinity to serotonin (B10506) receptors, such as the 5-HT₃ receptor. nih.gov While direct receptor binding data for 4-Chloro-5-(3-chloropropoxy)quinazoline is not available, this methodology would be a standard approach to investigate its potential interactions with G-protein coupled receptors or other receptor families.

Cellular Pathway Modulation Studies (In Vitro)

Once a primary molecular target is identified, the investigation moves to the cellular level to understand how the compound affects signaling pathways and regulatory processes within the cell.

Given the propensity of quinazolines to act as kinase inhibitors, a key area of investigation is their effect on intracellular signaling cascades. nih.gov For many anticancer quinazolines, their mechanism involves the disruption of signaling pathways that drive tumor growth and proliferation. nih.gov Techniques such as Western blotting are commonly used to assess the phosphorylation status of key proteins within a signaling cascade after treatment with the compound. A reduction in phosphorylation of a specific downstream protein would indicate that the compound is effectively inhibiting the upstream kinase and modulating that pathway. The KEGG PATHWAY Database provides a comprehensive resource for identifying and understanding these complex cellular signaling networks. genome.jp

The modulation of signaling pathways by a compound can ultimately lead to changes in gene expression and protein regulation. Microarray analysis or RNA sequencing can provide a global view of the changes in gene transcription following treatment with a compound. These analyses can reveal the upregulation or downregulation of genes involved in processes such as cell cycle progression, apoptosis, and angiogenesis. Subsequent proteomic studies can then confirm whether these changes in gene expression translate to altered protein levels, providing a comprehensive picture of the compound's impact on cellular function.

Mechanistic Studies in Cellular Models

To further elucidate the mechanism of action, studies are conducted in various cellular models. These studies aim to connect the molecular and pathway-level effects of the compound to a cellular phenotype. For many quinazoline-based anticancer agents, this involves assessing their impact on cell proliferation, cell cycle arrest, and induction of apoptosis. For example, some quinazoline derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis. nih.gov Cellular imaging techniques, flow cytometry, and various cell viability assays are standard tools in these investigations. The efficacy of many quinazoline derivatives has been attributed to their effects on microtubule dynamics. nih.gov

Interaction with Specific Cellular Components (e.g., microtubules, DNA)

There is no available research data detailing the interaction of 4-Chloro-5-(3-chloropropoxy)quinazoline with specific cellular components such as microtubules or DNA.

Cell Line Based Investigations (e.g., cell cycle analysis, apoptosis induction pathways)

Scientific studies on the effects of 4-Chloro-5-(3-chloropropoxy)quinazoline in cell line-based investigations, including cell cycle analysis and the induction of apoptosis, have not been identified.

Due to the lack of cell line-based studies, there is no information on the molecular events initiated by this compound.

Preclinical in vivo Models for Mechanistic Elucidation

Use of Animal Models for Pharmacodynamic Studies (e.g., target engagement, biomarker modulation)

No pharmacodynamic studies using animal models have been published for 4-Chloro-5-(3-chloropropoxy)quinazoline to assess target engagement or biomarker modulation.

Evaluation of in vivo Target Inhibition, Not Therapeutic Efficacy

There is no available data from in vivo studies evaluating the target inhibition of 4-Chloro-5-(3-chloropropoxy)quinazoline.

Advanced Applications in Chemical Biology Research

Use as a Precursor for Complex Molecular Syntheses

The presence of two chemically distinct chlorine atoms makes 4-Chloro-5-(3-chloropropoxy)quinazoline a valuable building block for constructing more complex molecules, including macrocycles and fused polycyclic systems. tcichemicals.com

The differential reactivity of the two chlorine atoms can be exploited for stepwise synthesis. The chlorine at the 4-position of the quinazoline (B50416) ring is susceptible to nucleophilic aromatic substitution (SNAr), particularly with amine nucleophiles. nih.govmdpi.com The chlorine on the aliphatic propoxy chain behaves as a typical alkyl halide. This allows for selective reactions at one site while leaving the other intact for subsequent transformations. For example, a diamine linker could be reacted first at the C4 position, followed by an intramolecular reaction with the chloropropoxy chain to form a macrocycle.

Furthermore, the quinazoline core itself can be a platform for creating fused polycyclic systems. Researchers have developed protocols to fuse additional heterocyclic rings, such as a thiazole (B1198619) unit, onto the quinazoline scaffold to generate novel molecular architectures with unique biological properties. mdpi.com

Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a specific E3 ubiquitin ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome. A PROTAC consists of a ligand for the target protein, a ligand for an E3 ligase, and a flexible linker connecting them.

The 4-Chloro-5-(3-chloropropoxy)quinazoline scaffold is an attractive starting point for PROTAC synthesis. The quinazoline core is a well-established pharmacophore for various protein classes, notably protein kinases. nih.gov This core can serve as the warhead that binds the protein of interest. The two chloro groups then provide convenient and distinct handles for attaching the linker and, subsequently, the E3 ligase ligand (e.g., a derivative of thalidomide (B1683933) or VHL-1). This modular approach allows for the systematic synthesis and optimization of PROTACs to achieve potent and selective protein degradation.

| PROTAC Component | Role | Corresponding Part in a Hypothetical PROTAC |

| Target-Binding Ligand (Warhead) | Binds to the protein of interest | Quinazoline core |

| Linker | Connects the two ligands with optimal length and flexibility | Attached to the 4-chloro or 3-chloropropoxy position |

| E3 Ligase Ligand | Recruits an E3 ubiquitin ligase (e.g., Cereblon, VHL) | Attached to the terminus of the linker |

Integration into Fragment-Based Drug Discovery (FBDD)

Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-complexity molecules (fragments) for weak binding to a biological target. Promising hits are then optimized and grown into more potent, drug-like molecules. bohrium.com

The quinazoline scaffold has been successfully employed in FBDD campaigns. bohrium.com In one such campaign against plasmepsin enzymes from the malaria parasite, a 2-aminoquinazolin-4(3H)-one fragment was identified as an initial hit through NMR screening. bohrium.com This fragment was then elaborated by adding substituents at various positions to improve its potency, guided by structural data from X-ray crystallography. bohrium.com

4-Chloro-5-(3-chloropropoxy)quinazoline is well-suited for an FBDD approach. The core quinazoline structure can serve as the initial fragment. Upon confirmation of binding, the 4-chloro and 5-(3-chloropropoxy) groups act as growth vectors for chemical elaboration. The reactivity of the chloro groups allows medicinal chemists to systematically synthesize a library of analogues, exploring the chemical space around the core fragment to enhance binding affinity and selectivity for the target protein. This iterative process of synthesis and testing is central to the hit-to-lead optimization phase of FBDD.

| FBDD Stage | Description | Role of 4-Chloro-5-(3-chloropropoxy)quinazoline |

| Fragment Screening | Identification of low-molecular-weight compounds that bind to the target. | The core quinazoline fragment could be identified as a hit. |

| Hit Validation | Confirmation of binding using biophysical techniques (e.g., NMR, X-ray crystallography). | Structural analysis would reveal binding mode and vectors for growth. |

| Hit-to-Lead Optimization | Iterative chemical modification to improve potency and drug-like properties. | The 4-chloro and 5-(3-chloropropoxy) groups serve as reactive handles for chemical elaboration to generate more potent leads. bohrium.com |

Future Directions and Research Gaps

Unexplored Synthetic Avenues for 4-Chloro-5-(3-chloropropoxy)quinazoline Analogs

While the synthesis of the quinazoline (B50416) core is well-established, the exploration of diverse analogs of 4-Chloro-5-(3-chloropropoxy)quinazoline remains a fertile ground for discovery. nih.gov Future synthetic efforts could focus on several key areas to generate novel chemical entities with potentially enhanced biological activities.

One promising direction is the modification of the 3-chloropropoxy side chain. The terminal chloride offers a reactive handle for introducing a wide array of functional groups through nucleophilic substitution. This could include the incorporation of various amines, azides, thiols, and other nucleophiles to probe the structure-activity relationship (SAR) associated with this part of the molecule. Furthermore, varying the length of the alkoxy chain could provide insights into the optimal linker length for target engagement.

Another area ripe for exploration is the substitution at other positions of the quinazoline ring. The existing chloro group at the 4-position is a versatile precursor for N-arylation reactions, allowing for the synthesis of 4-anilinoquinazoline (B1210976) derivatives, a class of compounds known for their anticancer properties. nih.gov Additionally, functionalization at the 2, 6, 7, and 8 positions of the quinazoline nucleus could lead to the discovery of novel compounds with unique biological profiles. nih.gov The use of modern synthetic methodologies, such as microwave-assisted synthesis, could expedite the preparation of a diverse library of these analogs. nih.gov

The development of one-pot synthesis procedures could also represent a highly efficient and sustainable strategy for preparing novel bioactive compounds based on this scaffold. mdpi.com Such approaches can streamline the synthetic process, reduce waste, and allow for the rapid generation of a multitude of derivatives for biological screening. nih.gov

| Potential Modification Site | Proposed Chemical Transformation | Potential New Functional Groups |

| Terminal chloride of the propoxy chain | Nucleophilic substitution | Amines, azides, thiols, ethers, esters |

| 4-position chloro group | N-arylation, Suzuki coupling, Buchwald-Hartwig amination | Anilines, aryl groups, substituted amines |

| 2, 6, 7, 8-positions of the quinazoline ring | Various C-H activation and cross-coupling reactions | Alkyl, aryl, heteroaryl groups, halogens |

| Quinazoline core | Ring modification strategies | Fused heterocyclic systems (e.g., triazoloquinazolines) plos.org |

Advanced Spectroscopic Techniques for Elucidating Dynamic Interactions

A thorough understanding of how 4-Chloro-5-(3-chloropropoxy)quinazoline and its analogs interact with their biological targets is crucial for rational drug design. Advanced spectroscopic techniques can provide invaluable insights into these dynamic interactions at a molecular level.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly techniques like Saturation Transfer Difference (STD) NMR and WaterLOGSY, can be employed to identify binding epitopes and characterize the interaction of the compound with a target protein in solution. These methods are powerful for detecting weak to moderate binding affinities, which are often characteristic of initial lead compounds. For a more detailed structural understanding, techniques like transferred NOESY (trNOESY) can be used to determine the conformation of the ligand when bound to its receptor.

Fourier-Transform Infrared (FTIR) spectroscopy can be utilized to study changes in the secondary structure of a target protein upon ligand binding. nih.gov This can reveal conformational changes that are essential for the protein's function and how the compound might modulate it. nih.gov Furthermore, computational methods can be used in conjunction with experimental FTIR data to provide a more detailed interpretation of the spectral changes. nih.gov

Time-resolved fluorescence spectroscopy can be employed to study the kinetics of binding and dissociation, providing a more dynamic picture of the interaction. If the target protein has an intrinsic fluorophore (like tryptophan) or can be labeled with one, changes in the fluorescence properties upon ligand binding can be monitored to determine binding constants and kinetic parameters.

| Spectroscopic Technique | Information Gained | Application to 4-Chloro-5-(3-chloropropoxy)quinazoline |

| Saturation Transfer Difference (STD) NMR | Identifies which parts of the molecule are in close contact with the target protein. | Mapping the binding interface of the compound with its biological target. |

| WaterLOGSY | Detects ligand binding to a macromolecule. | Confirming interaction and determining binding affinity. |

| Transferred NOESY (trNOESY) | Determines the conformation of the ligand when bound to the target. | Understanding the bioactive conformation of the molecule. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Detects changes in protein secondary structure upon ligand binding. nih.gov | Assessing conformational changes in the target protein induced by the compound. nih.gov |

| Time-Resolved Fluorescence Spectroscopy | Provides information on binding kinetics and dynamics. | Characterizing the association and dissociation rates of the compound-target complex. |

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To fully elucidate the mechanism of action of 4-Chloro-5-(3-chloropropoxy)quinazoline, a systems-level approach is necessary. The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the cellular response to the compound. nih.govnih.gov This approach allows for the identification of not only the primary target but also the downstream signaling pathways and off-target effects. nih.gov

Transcriptomic analysis, using techniques like RNA sequencing, can reveal changes in gene expression profiles in response to treatment with the compound. This can help in identifying pathways that are modulated by the compound and can provide clues about its mechanism of action. Proteomic studies, using mass spectrometry-based approaches, can identify changes in protein expression and post-translational modifications, offering a more direct link to cellular function. researchgate.net

Metabolomic analysis can provide a snapshot of the metabolic state of the cell and how it is perturbed by the compound. This can be particularly useful for understanding the compound's effects on cellular metabolism, which is often dysregulated in diseases like cancer.

The integration of these different omics datasets is a significant challenge but can be achieved using various computational and statistical methods. nih.govrsc.org Network-based approaches, for example, can be used to construct interaction networks and identify key nodes that are affected by the compound. nih.gov This integrated analysis can lead to a more comprehensive understanding of the compound's mechanism of action and can help in identifying potential biomarkers for its efficacy. nih.gov

| Omics Data Type | Potential Insights | Relevance to 4-Chloro-5-(3-chloropropoxy)quinazoline |

| Genomics | Identification of genetic markers associated with sensitivity or resistance. | Predicting patient response and understanding resistance mechanisms. |

| Transcriptomics | Changes in gene expression profiles upon treatment. | Identifying modulated signaling pathways and downstream targets. |

| Proteomics | Alterations in protein expression and post-translational modifications. | Understanding the direct and indirect effects on cellular machinery. |

| Metabolomics | Perturbations in cellular metabolic pathways. | Assessing the impact on cellular energy and biosynthesis. |

Development of Novel Assay Systems for Target Validation

The identification and validation of the biological target(s) of 4-Chloro-5-(3-chloropropoxy)quinazoline are critical steps in its development as a chemical probe or therapeutic agent. While traditional biochemical and cellular assays are valuable, the development of novel and more physiologically relevant assay systems is essential for robust target validation.

The use of three-dimensional (3D) cell culture models, such as spheroids or organoids, can provide a more accurate representation of the in vivo environment compared to conventional two-dimensional (2D) cell cultures. These models can be used to assess the compound's activity in a more complex and physiologically relevant context.

The Chorioallantoic Membrane (CAM) assay, an in vivo model using chicken embryos, can be employed to evaluate the anti-angiogenic potential of the compound and its analogs. nih.gov This assay provides a rapid and cost-effective way to assess the compound's effects on blood vessel formation, a critical process in tumor growth and other diseases. nih.gov

Furthermore, the development of cell-based target engagement assays, such as the cellular thermal shift assay (CETSA), can confirm that the compound binds to its intended target in a cellular context. This technique measures the thermal stability of a protein in the presence of a ligand, providing direct evidence of target engagement.

| Assay System | Advantages | Application for 4-Chloro-5-(3-chloropropoxy)quinazoline |